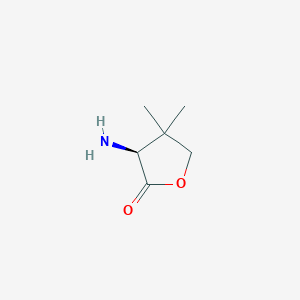
(3S)-3-Amino-4,4-dimethyloxolan-2-one
Descripción
(3S)-3-Amino-4,4-dimethyloxolan-2-one (CAS 86096-11-9) is a chiral heterocyclic compound with the molecular formula C₆H₁₁NO₂. It features a five-membered oxolane (tetrahydrofuran) ring substituted with an amino group at the 3-position and two methyl groups at the 4,4-positions . Its hydrochloride derivative (CAS 42417-41-4, C₆H₁₂ClNO₂) is a salt form commonly used in research due to enhanced stability and solubility . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to its reactive amino group and stereochemical properties.
Propiedades
Número CAS |
157717-59-4 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3S)-3-amino-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m1/s1 |
Clave InChI |
FTLXLFPMDCOABE-SCSAIBSYSA-N |
SMILES |
CC1(COC(=O)C1N)C |
SMILES isomérico |
CC1(COC(=O)[C@H]1N)C |
SMILES canónico |
CC1(COC(=O)C1N)C |
Sinónimos |
2(3H)-Furanone,3-aminodihydro-4,4-dimethyl-,(3S)-(9CI) |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Functional Group Variations: Hydroxy vs. Amino Derivatives
L-(+)-Pantolactone (CAS 5405-40-3, (3S)-3-hydroxy-4,4-dimethyloxolan-2-one) shares the oxolane core and 4,4-dimethyl substitution but replaces the amino group with a hydroxyl group. This structural difference significantly alters reactivity:
- L-(+)-Pantolactone is widely employed in chiral synthesis, such as in the production of pantothenic acid (vitamin B5) derivatives, due to its hydroxyl group enabling esterification or glycosylation .
- In contrast, the amino group in (3S)-3-Amino-4,4-dimethyloxolan-2-one facilitates nucleophilic reactions (e.g., peptide coupling) and coordination chemistry, making it suitable for drug precursor synthesis .
Table 1: Functional Group Comparison
| Compound | Functional Group | Key Applications |
|---|---|---|
| This compound | Amino (-NH₂) | Drug intermediates, coordination chemistry |
| L-(+)-Pantolactone | Hydroxy (-OH) | Chiral synthesis, vitamin B5 derivatives |
Substituent Position and Steric Effects
3-Amino-5,5-dimethyloxolan-2-one hydrochloride (CAS 157717-59-4) differs in the placement of dimethyl groups (5,5 vs. 4,4). This positional isomerism impacts steric hindrance and ring strain:
Table 2: Substituent Position Comparison
| Compound | Substituent Positions | Molecular Formula |
|---|---|---|
| This compound | 4,4-dimethyl | C₆H₁₁NO₂ |
| 3-Amino-5,5-dimethyloxolan-2-one HCl | 5,5-dimethyl | C₆H₁₂ClNO₂ |
Complex Substituents: Aryl-Modified Analogs
(3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one (CAS 78473-70-8) incorporates bulky methoxyphenyl groups. This modification:
Pharmacological Potential: Comparison with Bioactive Analogs
(S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acids (), though structurally distinct, share an amino group and demonstrate selective inhibition of human ornithine aminotransferase. This suggests that this compound could similarly target enzyme-active sites, particularly in metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


